Comparative Potency: Muscarine Iodide vs. Acetylcholine in Calcium Mobilization Assays
Muscarine iodide exhibits significantly higher potency than the endogenous agonist acetylcholine (ACh) in cellular assays. Specifically, a concentration of 100 µM muscarine iodide generates an intracellular calcium signal amplitude comparable to that elicited by only 10 µM ACh, indicating a roughly 10-fold difference in effective concentration under these conditions [1]. This establishes muscarine iodide as a more potent and efficient tool for studying mAChR-mediated calcium responses compared to ACh.
| Evidence Dimension | Functional potency (calcium signal amplitude) |
|---|---|
| Target Compound Data | 100 µM (muscarine iodide) |
| Comparator Or Baseline | 10 µM (acetylcholine, ACh) |
| Quantified Difference | Approximately 10-fold difference in effective concentration (100 µM muscarine iodide ≈ 10 µM ACh) |
| Conditions | In vitro calcium mobilization assay in murine brain microvascular endothelium cells. |
Why This Matters
For researchers, using a more potent agonist reduces the amount of compound required per experiment, minimizing cost and potential off-target effects associated with higher concentrations.
- [1] Radu, B. M., et al. (2017). All muscarinic acetylcholine receptors (M 1-M 5) are expressed in murine brain microvascular endothelium. Scientific Reports, 7(1), 5083. View Source
